molecular formula C23H28N4O B2728834 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-1-naphthamide CAS No. 1049391-95-8

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-1-naphthamide

Cat. No.: B2728834
CAS No.: 1049391-95-8
M. Wt: 376.504
InChI Key: ZURGLPXAWHIJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-1-naphthamide is a synthetic small molecule characterized by a naphthamide core linked to a 1-methylpyrrole moiety and a 4-methylpiperazine group via an ethyl chain. The compound’s design combines aromatic (naphthamide, pyrrole) and heterocyclic (piperazine) components, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c1-25-13-15-27(16-14-25)22(21-11-6-12-26(21)2)17-24-23(28)20-10-5-8-18-7-3-4-9-19(18)20/h3-12,22H,13-17H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURGLPXAWHIJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features are compared below with two analogues from the literature:

Compound Core Structure Substituents Molecular Weight Key Differences
N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-1-naphthamide (Target) Naphthamide 1-Methylpyrrole, 4-methylpiperazine, ethyl linker ~405.5 g/mol Bulky naphthamide core; methylpiperazine enhances solubility
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide Azetidinone 3-Nitrophenyl, 4-phenylpiperazine, chloro substituent ~469.9 g/mol Azetidinone core; phenylpiperazine increases lipophilicity
2-(2-Hydroxy-ethyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-ethyl]-benzamide Benzamide 1-Methylpyrrole, hydroxyethyl group, ethyl linker 272.3 g/mol Smaller benzamide core; hydroxyethyl improves hydrophilicity

Key Observations :

  • Naphthamide vs. Benzamide/Azetidinone Cores: The target’s naphthamide group introduces greater aromatic bulk compared to benzamide or azetidinone cores, likely enhancing π-π stacking interactions with hydrophobic protein pockets. However, this may reduce aqueous solubility relative to the hydroxyethyl-substituted benzamide .
  • Linker Flexibility : The ethyl chain in all three compounds balances conformational flexibility and steric constraints, though the hydroxyethyl group in the benzamide derivative adds polarity .
Pharmacological Implications (Speculative)

While biological data for the target compound are absent, structural comparisons suggest:

  • Target Selectivity : The naphthamide core may favor interactions with enzymes or receptors requiring planar aromatic binding sites (e.g., kinase inhibitors).
  • Solubility Challenges : Despite the methylpiperazine group, the naphthamide’s hydrophobicity could limit bioavailability compared to the hydroxyethyl benzamide .

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